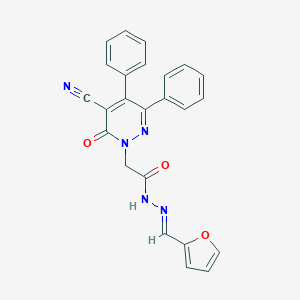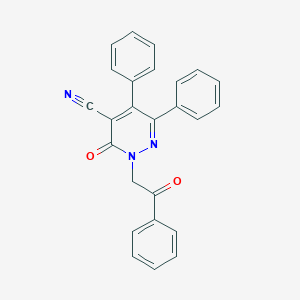![molecular formula C15H12N4OS B293099 4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one](/img/structure/B293099.png)
4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the fusion of multiple ring systems, including pyrimidine, thiazole, and benzimidazole, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Thiazole Ring Formation: The thiazole ring is introduced through the reaction of the pyrimidine intermediate with α-haloketones or α-haloesters in the presence of a base.
Benzimidazole Ring Formation: The final step involves the cyclization of the intermediate with o-phenylenediamine under reflux conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-allyl-3-methylpyrimido[4’,5’4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one: Similar structure but with different substitution patterns.
3-allyl-2-ethylpyrimido[4’,5’4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one: Contains an ethyl group instead of a methyl group.
Uniqueness
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is unique due to its specific substitution pattern and the combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C15H12N4OS |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one |
InChI |
InChI=1S/C15H12N4OS/c1-3-8-18-9(2)16-13-12(14(18)20)21-15-17-10-6-4-5-7-11(10)19(13)15/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
ARXPOHWDDQNCIC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23 |
Kanonische SMILES |
CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl]ethanone](/img/structure/B293017.png)
![6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B293018.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293021.png)
![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]acetohydrazide](/img/structure/B293023.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293024.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)

![7-methyl-3-[3-(trifluoromethyl)phenyl]-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B293033.png)
![3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293035.png)
